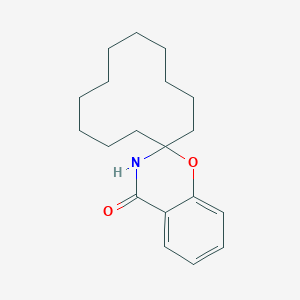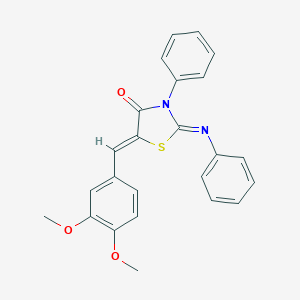![molecular formula C24H14F6N2O B414167 3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B414167.png)
3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings and a quinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3-(trifluoromethyl)benzaldehyde with 2-amino-4-(trifluoromethyl)benzoic acid under acidic conditions to form the quinazolinone core. This intermediate is then subjected to a Heck reaction with 4-(trifluoromethyl)styrene to introduce the vinyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium complexes, to facilitate the Heck reaction and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazolinone core can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(trifluoromethyl)quinazolinone: A simpler analog with a single trifluoromethyl group, used in similar applications but with different potency and selectivity.
4-(trifluoromethyl)quinazolinone: Another analog with the trifluoromethyl group in a different position, affecting its chemical and biological properties.
2-(trifluoromethyl)quinazolinone: A compound with the trifluoromethyl group attached to the quinazolinone core, used in various research applications.
Uniqueness
3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of multiple trifluoromethyl groups and the vinyl linkage, which confer distinct chemical properties and enhance its potential for diverse applications. The combination of these structural features makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C24H14F6N2O |
|---|---|
Peso molecular |
460.4g/mol |
Nombre IUPAC |
3-[3-(trifluoromethyl)phenyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H14F6N2O/c25-23(26,27)16-11-8-15(9-12-16)10-13-21-31-20-7-2-1-6-19(20)22(33)32(21)18-5-3-4-17(14-18)24(28,29)30/h1-14H/b13-10+ |
Clave InChI |
SPQUAWUJLCEKCB-JLHYYAGUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({3-nitrophenyl}diazenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414085.png)

![2-Chloro-5-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B414087.png)

![5-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B414089.png)
![4-[(3-hydroxyphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414092.png)
![5-[3-(2-chlorophenyl)-2-propenylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B414095.png)
![4-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B414097.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B414098.png)
![3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414099.png)
![2,4-dichloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414101.png)

![2-iodo-N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414106.png)
